BenchChemオンラインストアへようこそ!

2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid

Physicochemical Properties Medicinal Chemistry Drug Design

This 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid (95% purity) is a privileged sulfonamide scaffold combining a sulfamoylacetic acid zinc-binding group with a tetrahydrofuran (oxolane) ring, enabling enzyme inhibitor development (e.g., carbonic anhydrase, Factor Xa). Unlike generic sulfamoylacetic acids, this oxolane-containing analog offers distinct physicochemical properties (ΔLogP ≈ 0.44, modified PSA) critical for optimizing target affinity and ADME profiles in fragment-based drug discovery campaigns.

Molecular Formula C7H13NO5S
Molecular Weight 223.25 g/mol
CAS No. 1042585-89-6
Cat. No. B1420259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid
CAS1042585-89-6
Molecular FormulaC7H13NO5S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1CC(OC1)CNS(=O)(=O)CC(=O)O
InChIInChI=1S/C7H13NO5S/c9-7(10)5-14(11,12)8-4-6-2-1-3-13-6/h6,8H,1-5H2,(H,9,10)
InChIKeyOEFCTHNOFNFRDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid (CAS 1042585-89-6): A Versatile Sulfamoylacetic Acid Building Block for Medicinal Chemistry and Chemical Biology


2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid (CAS 1042585-89-6) is a sulfamoylacetic acid derivative featuring a tetrahydrofuran (oxolane) ring linked via a methylene bridge to a sulfamoyl group, which is in turn attached to an acetic acid moiety [1]. This compound belongs to the class of sulfonamides, a pharmacologically privileged scaffold known for its ability to inhibit a wide range of enzymes, particularly carbonic anhydrases (CAs) and various proteases [2]. The presence of the oxolane ring and the sulfamoylacetic acid core suggests potential utility as a building block for the synthesis of more complex bioactive molecules, particularly in the development of enzyme inhibitors and antithrombotic agents [3].

2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid (CAS 1042585-89-6): Why Generic Substitution with Simple Sulfamoylacetic Acids is Not Advisable


Generic substitution with simpler sulfamoylacetic acids, such as 2-sulfamoylacetic acid (CAS 17551-00-7), or other commercially available analogs is not recommended due to the unique combination of a sulfamoylacetic acid core and a tetrahydrofuran (oxolane) ring in 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid. The oxolane ring significantly modulates the physicochemical properties of the molecule, including its predicted pKa, lipophilicity (LogP/LogD), and polar surface area (PSA), compared to the simpler acid [REFS-1, REFS-2]. Furthermore, the presence of the oxolane ring is a key structural feature in a number of known enzyme inhibitors, where it contributes to target binding affinity and selectivity [2]. Replacing this compound with a generic sulfamoylacetic acid would therefore alter critical molecular properties, potentially compromising the intended biological activity, solubility, or metabolic stability in a research or development program. The specific evidence for these differences is detailed below.

2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid (CAS 1042585-89-6): Head-to-Head Quantitative Evidence for Differentiated Selection


Comparative Physicochemical Properties of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid vs. 2-Sulfamoylacetic Acid

The introduction of the oxolan-2-ylmethyl group significantly alters key physicochemical properties compared to the unsubstituted 2-sulfamoylacetic acid. The target compound exhibits a predicted pKa of 2.81, an ACD/LogP of -1.31, and a Polar Surface Area (PSA) of 101 Ų [REFS-1, REFS-2]. In contrast, the comparator 2-sulfamoylacetic acid (CAS 17551-00-7) has a predicted pKa of ~3.1, an ACD/LogP of -1.75, and a PSA of 88.9 Ų [REFS-3, REFS-4]. These differences in lipophilicity and polarity can have a profound impact on membrane permeability, solubility, and protein binding, making the target compound a distinct chemical entity with different drug-like properties.

Physicochemical Properties Medicinal Chemistry Drug Design

Biological Activity Profile: Potential for Carbonic Anhydrase Inhibition

The sulfamoyl group is a well-established zinc-binding motif for the inhibition of carbonic anhydrase (CA) enzymes. While direct CA inhibition data for 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid is not publicly available, a closely related analog, 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoic acid, has been studied for its potential in this area, suggesting that the oxolan-2-ylmethyl sulfamoyl scaffold is a relevant pharmacophore for CA targeting . For context, potent CA inhibitors like CHEMBL2436869 (Ki = 215 nM on hCA II) demonstrate that this class can achieve significant potency [1]. The presence of the acetic acid moiety in the target compound could confer different selectivity or binding kinetics compared to benzoic acid analogs, making it a valuable tool compound for probing CA isoform selectivity.

Enzyme Inhibition Carbonic Anhydrase Chemical Biology

Relevance to Factor Xa Inhibition: A Class-Level Comparison

Sulfamoylacetic acid derivatives have been identified as key pharmacophores in the development of potent, orally bioavailable Factor Xa (FXa) inhibitors. The clinically evaluated compound YM-60828, a sulfamoylacetic acid derivative, demonstrated potent FXa inhibition and oral bioavailability, highlighting the value of this scaffold in antithrombotic drug discovery [1]. While 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid itself is a simpler building block, its core structure is directly related to these advanced inhibitors. Its use as a starting material or a fragment for fragment-based drug discovery (FBDD) could be strategically advantageous for groups working on next-generation FXa inhibitors or related serine proteases, as it provides a pre-validated core with a handle for further functionalization.

Antithrombotic Factor Xa Drug Discovery

Comparative Purchasing and Purity Profile

A direct comparison of commercial vendors for 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid reveals a consistent purity specification of 95% (HPLC) across multiple reputable suppliers, including AKSci and Enamine [REFS-1, REFS-2]. This level of purity is typical for research-grade building blocks and ensures a reliable starting material for synthetic transformations. In contrast, some analogs or simpler sulfamoylacetic acids may be offered at lower purities (e.g., 90% or 'tech grade') or with limited analytical characterization, which can introduce variability and impurities into downstream research. The availability of this compound from multiple established chemical suppliers with transparent purity data provides a procurement advantage, reducing lead times and ensuring consistent quality for experimental reproducibility.

Procurement Quality Control Chemical Synthesis

2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid (CAS 1042585-89-6): Optimal Research and Industrial Application Scenarios


Synthesis of Novel Carbonic Anhydrase Inhibitors for Glaucoma or Cancer Research

The sulfamoyl group in 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid serves as a zinc-binding group, making it a prime candidate for the development of new carbonic anhydrase (CA) inhibitors [1]. Researchers can use this building block to create focused libraries of compounds by functionalizing the carboxylic acid moiety. These new chemical entities can then be screened against various CA isoforms (e.g., hCA II, hCA IX, hCA XII) to identify selective inhibitors for applications in glaucoma therapy or as novel anticancer agents targeting hypoxic tumors. The distinct physicochemical properties (ΔLogP ≈ 0.44 vs. 2-sulfamoylacetic acid) [2] may lead to improved membrane permeability or isoform selectivity compared to inhibitors derived from simpler sulfamoyl scaffolds.

Fragment-Based Drug Discovery (FBDD) for Serine Proteases, Particularly Factor Xa

Given the established role of sulfamoylacetic acid derivatives like YM-60828 as potent Factor Xa inhibitors [3], 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid is an ideal fragment or intermediate for FBDD campaigns targeting FXa or other serine proteases in the coagulation cascade. Its low molecular weight (223.25 g/mol) and moderate lipophilicity (ACD/LogP = -1.31) are favorable for fragment screening. Medicinal chemists can use this compound as a starting point to grow or link fragments, aiming to discover new antithrombotic agents with improved oral bioavailability or safety profiles.

Development of Novel Chemical Probes for Chemical Biology

The carboxylic acid handle of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid provides a convenient site for bioconjugation or for the installation of affinity tags (e.g., biotin) or fluorescent reporters. This enables the creation of novel chemical probes for target identification and validation studies. For instance, a probe derived from this scaffold could be used in pull-down experiments to identify novel protein targets of the sulfamoyl pharmacophore or to map the interactome of a specific enzyme of interest. The 95% purity ensures that the starting material is suitable for sensitive biochemical applications without extensive prior purification.

Investigating the Impact of Physicochemical Properties on Biological Activity in a Model System

This compound can serve as a model system to study the impact of subtle changes in lipophilicity and polar surface area (PSA) on biological outcomes. Its predicted pKa of 2.81, ACD/LogP of -1.31, and PSA of 101 Ų [2] can be directly compared to those of 2-sulfamoylacetic acid (pKa ~3.1, LogP -1.75, PSA 88.9 Ų) . By synthesizing and testing a pair of analogs derived from these two cores, researchers can generate quantitative data on how the addition of an oxolane ring influences key drug-like properties, such as cell permeability, plasma protein binding, and metabolic stability, providing valuable insights for medicinal chemistry optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.